3-Ethyl-1-methyl-4-propyl-1H-pyrazol-5-amine
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Overview
Description
3-Ethyl-1-methyl-4-propyl-1H-pyrazol-5-amine is a heterocyclic organic compound belonging to the pyrazole family Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-methyl-4-propyl-1H-pyrazol-5-amine can be achieved through several methods. One common approach involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For instance, a reaction between 3-ethyl-1-methyl-4-propyl-1H-pyrazole and hydrazine hydrate under reflux conditions can yield the desired compound .
Another method involves the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a [3+2] cycloaddition reaction with terminal alkynes. This reaction offers mild conditions and excellent functional group tolerance .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-methyl-4-propyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different substituted pyrazolines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and oxygen in DMSO.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like aryl halides and copper powder are often employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazoles and pyrazolines, which can be further functionalized for specific applications.
Scientific Research Applications
3-Ethyl-1-methyl-4-propyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: It is explored for its potential as an anti-inflammatory, antibacterial, and anticancer agent.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-methyl-4-propyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. For example, it may inhibit certain kinases involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-pyrazol-5-amine: Similar structure but lacks the ethyl and propyl substituents.
4-Ethyl-3-methyl-1H-pyrazol-5-amine: Similar but with different substitution pattern.
1-Ethyl-4-methyl-1H-pyrazol-5-amine: Similar but with different substitution pattern.
Uniqueness
3-Ethyl-1-methyl-4-propyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethyl, methyl, and propyl groups enhances its versatility and potential for various applications in research and industry.
Properties
Molecular Formula |
C9H17N3 |
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Molecular Weight |
167.25 g/mol |
IUPAC Name |
5-ethyl-2-methyl-4-propylpyrazol-3-amine |
InChI |
InChI=1S/C9H17N3/c1-4-6-7-8(5-2)11-12(3)9(7)10/h4-6,10H2,1-3H3 |
InChI Key |
GTWQYMXNXQTFTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N(N=C1CC)C)N |
Origin of Product |
United States |
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